(5Z)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a phenyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-4,5-dihydro-1H-imidazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolone ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are conducted in the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolone ring.
Reduction: Reduced forms of the imidazolone ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. The compound’s structure allows it to bind to these targets, altering their activity and resulting in various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used as a precursor in organic chemistry.
Uniqueness
(4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11ClN2O |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-8-6-11(7-9-13)10-14-16(20)19-15(18-14)12-4-2-1-3-5-12/h1-10H,(H,18,19,20)/b14-10- |
InChI Key |
WAWGTSYDTCQAMP-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
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